molecular formula C10H8ClNO2 B1370839 7-Chloro-4-methoxyisoquinolin-1(2H)-one CAS No. 630423-35-7

7-Chloro-4-methoxyisoquinolin-1(2H)-one

Cat. No.: B1370839
CAS No.: 630423-35-7
M. Wt: 209.63 g/mol
InChI Key: JLRCBNLADGATRC-UHFFFAOYSA-N
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Description

7-Chloro-4-methoxyisoquinolin-1(2H)-one is a chemically synthesized isoquinolinone derivative of interest in medicinal chemistry and pharmaceutical research. Isoquinolinone scaffolds are recognized as privileged structures in drug discovery due to their wide range of biological activities. This compound serves as a key synthetic intermediate or building block for the development of novel therapeutic agents. While specific biological data for this compound is limited in the public domain, its core structure is highly relevant. For instance, a closely related compound, 7-chloro-4-methoxyisoquinoline, is a defined structural component in advanced pharmaceutical research, such as in the synthesis of Asunaprevir, an approved treatment for hepatitis C virus (HCV) infection . Furthermore, various substituted isoquinoline and isoquinolinone derivatives have been extensively investigated as inhibitors of biological targets like Rho-associated kinase (ROCK) , highlighting the potential of this chemical class in developing treatments for cardiovascular diseases, neurological disorders, and more. The structural features of this compound—including the chloro and methoxy substituents—make it a valuable intermediate for further chemical functionalization, such as amide formation or nucleophilic aromatic substitution, to create a diverse library of molecules for biological screening . Researchers may utilize this compound in programs targeting infectious diseases, cancer, and central nervous system (CNS) disorders. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-chloro-4-methoxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-9-5-12-10(13)8-4-6(11)2-3-7(8)9/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRCBNLADGATRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=O)C2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623865
Record name 7-Chloro-4-methoxyisoquinolin-1(2H)-one
Source EPA DSSTox
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Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630423-35-7
Record name 7-Chloro-4-methoxy-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630423-35-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-4-methoxyisoquinolin-1(2H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-4-methoxyisoquinolin-1(2H)-one
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Preparation Methods

General Synthetic Strategy

The synthesis of substituted isoquinolin-1(2H)-ones generally involves:

  • Construction of the isoquinoline core.
  • Introduction of substituents such as chloro and methoxy groups.
  • Lactam formation to yield the isoquinolin-1(2H)-one ring system.

Method 1: Halogenation and Methoxylation of Isoquinoline N-oxides

One classical approach involves starting from 7-methoxyisoquinoline N-oxide hydrochloride , which undergoes chlorination using phosphoryl chloride (POCl3) to introduce the chloro substituent at position 7 and convert the N-oxide to the desired isoquinoline derivative.

  • Reaction conditions:
    • Reflux in phosphoryl chloride at approximately 85–90 °C for 6 hours.
    • Workup includes removal of excess phosphoryl chloride under vacuum, washing with water, filtration, and drying.
  • Yield: Approximately 81% for 1-chloro-7-methoxyisoquinoline, which is a close precursor to the isoquinolin-1(2H)-one system.
  • Notes: This method effectively introduces the chloro substituent and preserves the methoxy group.

Method 2: Cp*Co(III)-Catalyzed C–H Activation and Annulation

A more modern and catalytic approach involves transition metal-catalyzed C–H activation and annulation using cobalt catalysts:

  • Catalyst: Cp*Co(CO)I2 (pentamethylcyclopentadienyl cobalt complex).
  • Substrates: N-chloroamides and vinyl acetate as an acetylene surrogate.
  • Conditions: Ambient temperature (~30 °C), in solvents like 2,2,2-trifluoroethanol (TFE).
  • Mechanism: The N–Cl bond acts as an internal oxidant, facilitating redox-neutral annulation to form the isoquinolin-1(2H)-one core.
  • Outcome: Efficient synthesis of isoquinolin-1(2H)-ones with various substituents, including methoxy and chloro groups.
  • Yields: Moderate to good yields (e.g., 56% in initial trials), with optimization improving yields further.

Method 3: Amide Coupling and Cyclization

Another synthetic route involves:

  • Preparation of substituted benzamides with methoxy and chloro substituents.
  • Use of coupling reagents such as EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole) for amide bond formation.
  • Subsequent cyclization under acidic or catalytic conditions to form the isoquinolin-1(2H)-one ring.
  • Purification by silica gel chromatography.

This method allows for the introduction of various substituents and functional groups, enabling structural diversity.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Temperature Yield (%) Advantages Limitations
Halogenation with POCl3 7-Methoxyisoquinoline N-oxide hydrochloride, POCl3 85–90 °C, 6 h ~81 High yield, straightforward Use of corrosive POCl3, harsh conditions
Cp*Co(III)-Catalyzed Annulation N-chloroamides, vinyl acetate, Cp*Co(CO)I2, NaOAc, TFE Room temp (~30 °C) 56–70 Mild conditions, catalytic, versatile Moderate yield, requires catalyst optimization
Amide Coupling & Cyclization EDCI, HOBt, triethylamine, acidification steps Room temp to mild heating Variable (50–70) Allows functional group diversity Multi-step, requires purification

Detailed Research Findings and Notes

  • The phosphoryl chloride halogenation method is well-established and provides a direct route to chloro-substituted isoquinolines, which can be further oxidized or cyclized to isoquinolin-1(2H)-ones.
  • The Cp*Co(III)-catalyzed method represents a recent advancement, allowing redox-neutral annulation under mild conditions, avoiding harsh reagents and enabling functional group tolerance.
  • The amide coupling approach is versatile for preparing substituted isoquinolinones with various groups but involves more synthetic steps.
  • Mechanistic studies indicate that the N–Cl bond in N-chloroamides serves as an internal oxidant, facilitating C–H activation and annulation without external oxidants.
  • Optimization of reaction parameters such as catalyst loading, base equivalents, and solvent choice significantly impact yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-methoxyisoquinolin-1(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydroisoquinolines.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinolines.

    Substitution: Various substituted isoquinolines depending on the nucleophile used.

Scientific Research Applications

7-Chloro-4-methoxyisoquinolin-1(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-4-methoxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position Analysis

Substituent positions critically influence electronic and steric properties. For instance:

  • 4-Methoxy group : Electron-donating via resonance, directing electrophilic substitution to specific positions.
  • 7-Chloro group : Electron-withdrawing, increasing electrophilicity at adjacent sites.

Table 1: Substituent Effects in Isoquinolinone Derivatives

Compound Name Substituents (Position) Electronic Effects
7-Chloro-4-methoxyisoquinolin-1(2H)-one Cl (7), OCH₃ (4) EWG (Cl) + EDG (OCH₃)
4-Bromo-5-hydroxyisoquinolin-1(2H)-one Br (4), OH (5) EWG (Br) + EDG (OH)
7-Methoxyisoquinolin-1(2H)-one OCH₃ (7) EDG (OCH₃)

Halogenated Derivatives

Halogens (Cl, Br, F) alter physicochemical properties:

  • Chloro vs. Bromo: Bromine’s larger atomic radius increases steric hindrance and lipophilicity. For example, 4-Bromo-5-hydroxyisoquinolin-1(2H)-one (C₉H₆BrNO₂) has a molecular weight of 256.06 g/mol, compared to 225.63 g/mol for the chloro analog .
  • Fluoro Substitutions: Smaller size and higher electronegativity enhance metabolic stability, as seen in 7-chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one .

Table 2: Halogenated Isoquinolinone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties
This compound C₁₀H₈ClNO₂ 225.63 Moderate lipophilicity
4-Bromo-5-hydroxyisoquinolin-1(2H)-one C₉H₆BrNO₂ 256.06 Higher steric bulk
7-Chloro-1-cyclopropyl-6-fluoro-... C₁₂H₁₀ClFNO 253.67 Enhanced metabolic stability

Methoxy-Substituted Analogues

Methoxy groups improve solubility and modulate electronic effects:

  • 7-Methoxyisoquinolin-1(2H)-one (C₁₁H₉NO₂) exhibits greater solubility in polar solvents compared to halogenated derivatives due to reduced crystallinity .
  • 6-(3,5-Dimethoxy-benzyloxy)-7-methoxy-2-methylisoquinolin-1(2H)-one (7c) demonstrates how multiple methoxy groups enhance pharmacokinetic properties .

Biological Activity

7-Chloro-4-methoxyisoquinolin-1(2H)-one is a heterocyclic compound characterized by the presence of a chlorine atom at the 7th position and a methoxy group at the 4th position of the isoquinoline structure. This unique configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound can be achieved through several methods, primarily involving the cyclization of specific precursors. A common synthetic route includes:

  • Condensation : Reacting 4-methoxybenzaldehyde with 2-chlorobenzylamine in the presence of a catalyst to form an intermediate Schiff base.
  • Cyclization : The Schiff base undergoes cyclization under acidic or basic conditions to form the isoquinoline ring.
  • Oxidation : The resulting intermediate is oxidized to yield the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives such as 7-chloroquinoline hydrazones have shown significant cytotoxic activity against various cancer cell lines, including leukemia, non-small cell lung cancer, and melanoma, with submicromolar GI50 values demonstrated in extensive screenings .

In vitro studies have indicated that compounds with similar structures can inhibit cell proliferation by targeting specific molecular pathways associated with cancer growth. The mechanism involves binding to enzymes or receptors that regulate cell cycle progression and apoptosis, leading to reduced viability of cancer cells .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Research indicates that derivatives of isoquinoline, including this compound, exhibit activity against various bacterial strains and fungi. This antimicrobial action is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes.

The biological activity of this compound is largely dependent on its interaction with specific molecular targets. Its mechanism of action may involve:

  • Enzyme Inhibition : Binding to enzymes involved in critical cellular processes, thereby altering their activity.
  • Receptor Modulation : Interacting with cellular receptors that regulate growth signals, which can lead to apoptosis in cancer cells.

These interactions underscore the compound's potential as a lead candidate for drug development in oncology and infectious disease treatment .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals its unique properties:

Compound NameStructureKey Activity
7-ChloroisoquinolineLacks methoxy groupAntimicrobial
4-MethoxyisoquinolineLacks chlorine atomLimited anticancer activity
7-Bromo-4-methoxyisoquinolin-1(2H)-oneBromine instead of chlorineSimilar biological effects

The presence of both chlorine and methoxy groups in this compound enhances its reactivity and biological effectiveness compared to its analogs .

Case Studies

Several case studies have documented the efficacy of isoquinoline derivatives in clinical settings:

  • Study on Cytotoxicity : A study evaluated various hydrazones derived from chloroquinoline against a panel of cancer cell lines, demonstrating that certain derivatives exhibited potent cytotoxic effects, with IC50 values indicating strong growth inhibition .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial activity of isoquinoline derivatives against common pathogens, revealing significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What are the conventional synthetic routes for 7-Chloro-4-methoxyisoquinolin-1(2H)-one, and how are reaction conditions optimized?

  • Methodology :

  • Route 1 : Demethylation of aryl methyl ethers using Aliquat-336 under reflux (105°C) with hydrochloric acid or sodium hydroxide as reagents .
  • Route 2 : Ring-closing metathesis (RCM) with Grubbs second-generation catalyst in dichloromethane at 50°C, followed by hydrolysis in methanol/water .
  • Optimization : Key parameters include solvent polarity (e.g., diphenyl ether for high-temperature reactions), catalyst loading (e.g., 5 mol% Grubbs catalyst), and pH control during hydrolysis to minimize byproducts.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methoxy and chloro groups) .
  • XRD : Single-crystal X-ray diffraction (as in Acta Crystallographica reports) to resolve stereochemistry and intermolecular interactions .
  • HRMS : High-resolution mass spectrometry for molecular formula verification (e.g., PubChem data ).

Q. How are solubility and stability profiles determined for this compound?

  • Methods :

  • Solubility : Shake-flask method in polar (water, DMSO) and non-polar solvents (hexane) at 25°C, analyzed via HPLC .
  • Stability : Accelerated degradation studies under acidic/alkaline conditions (pH 1–13) and thermal stress (40–80°C), monitored by TLC or LC-MS .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl or acyl substitutions) impact biological activity?

  • Approach :

  • Synthesis : Introduce substituents via nucleophilic acylations (e.g., benzoyl chloride in DMF with K2_2CO3_3) or sulfonations (e.g., methylsulfonyl chloride) .
  • Activity Testing : Compare IC50_{50} values in enzyme inhibition assays (e.g., acetylcholinesterase) or cytotoxicity screens (e.g., MTT assay on cancer cell lines) .
  • Key Finding : 2-(2-Methoxybenzoyl) derivatives show enhanced AChE inhibition due to improved hydrophobic interactions .

Q. What mechanistic insights exist for its reactivity in cross-coupling or cyclization reactions?

  • Case Study :

  • Buchwald-Hartwig Amination : Pd-catalyzed coupling with aryl halides requires careful ligand selection (XPhos) to avoid dechlorination .
  • Cyclization Pathways : Acid-catalyzed intramolecular cyclization (e.g., acetic acid at reflux) forms isoquinolinone cores, with regiochemistry controlled by substituent electronic effects .

Q. How does crystallographic data inform polymorphism and bioavailability?

  • Analysis :

  • Polymorph Screening : Slurrying in ethanol/water mixtures identifies stable forms; XRD reveals hydrogen-bonding networks affecting dissolution rates .
  • Bioavailability : Correlate crystal packing density (from XRD) with solubility; dense polymorphs exhibit slower dissolution in simulated gastric fluid .

Q. What strategies resolve contradictions in reported synthetic yields or reaction outcomes?

  • Troubleshooting :

  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., demethylated analogs) when varying reaction temperatures or catalysts .
  • Isomer Control : Employ chiral auxiliaries (e.g., (-)-sparteine) or enantioselective catalysts to suppress racemization in asymmetric syntheses .

Q. How are metabolic pathways and degradation products characterized?

  • Protocols :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat), analyze metabolites via UPLC-QTOF-MS .
  • Degradation Studies : Forced degradation under UV light or oxidative conditions (H2_2O2_2) identifies photo-adducts or N-oxide derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-4-methoxyisoquinolin-1(2H)-one
Reactant of Route 2
7-Chloro-4-methoxyisoquinolin-1(2H)-one

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